molecular formula C6H8N2 B11769288 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole

1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole

Cat. No.: B11769288
M. Wt: 108.14 g/mol
InChI Key: SMOWGYZRNSCJFA-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole is a polyhydrogenated, fused bicyclic heterocycle that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. This structure is part of the broader pyrrolopyrrole family, which is recognized as the core of numerous compounds with diverse and useful biological properties . The fused ring system offers interesting topological and topographical properties, making it a valuable framework for the deployment of pharmacophoric elements in the design of bioactive molecules . In research, this scaffold has been identified in compounds exhibiting a range of pharmacological activities. Derivatives of related hydrogenated pyrrolo[3,4-b]pyrroles have been investigated as inhibitors of protein methyltransferases and glycosyltransferases, agonists for various serotonin 5-HT-receptors, and antagonists of integrin VLA-4 . Furthermore, such fused heterobicyclic systems have shown promise as structural analogs of established antibacterial agents, including fluoroquinolones . The molecular architecture of this chemotype provides a versatile platform for constructing novel chemical entities, facilitating the exploration of structure-activity relationships (SAR) in high-throughput screening and lead optimization campaigns. This product is intended for research use only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling, storage, and disposal of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C6H8N2/c1-5-2-8-4-6(5)3-7-1/h1,3,7-8H,2,4H2

InChI Key

SMOWGYZRNSCJFA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CNC=C2CN1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,5 Tetrahydropyrrolo 3,4 C Pyrrole and Its Structural Analogues

Foundational Synthetic Strategies for Pyrrole (B145914) and Fused Pyrrole Ring Systems

The construction of the pyrrole ring is a fundamental objective in heterocyclic chemistry, with numerous methods established over more than a century. orientjchem.org Classic named reactions such as the Paal-Knorr, Hantzsch, and Knorr syntheses have historically formed the bedrock of pyrrole synthesis. orientjchem.org The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), and remains one of the most versatile and widely used methods. orientjchem.orgorganic-chemistry.org Similarly, the Hantzsch synthesis provides a route to pyrroles from α-haloketones, β-ketoesters, and ammonia or primary amines. nih.gov

These foundational strategies have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions, often employing greener methodologies such as the use of water as a solvent or catalyst-free conditions. orientjchem.org The development of synthetic routes to fused pyrrole systems, such as pyrrolopyrimidines and other polycyclic structures, often relies on the initial construction of a functionalized pyrrole ring using these classical methods, followed by subsequent annulation reactions. nih.govnih.gov

The synthesis of polycyclic systems incorporating a pyrrole ring has evolved significantly from sequential, multi-step procedures to more elegant and efficient one-pot and cascade reactions. researchgate.netrsc.org Annulation, the process of building a new ring onto an existing one, is key to accessing these complex architectures. Early methods often involved the preparation of a substituted pyrrole followed by intramolecular cyclization or intermolecular cycloaddition reactions to form the adjoining ring. nih.govnih.gov

Modern advancements focus on tandem or domino reactions where multiple bond-forming events occur in a single operation. semanticscholar.org For example, rhodium-catalyzed C-H/N-H [5+2] annulations have been developed for the synthesis of azepine-fused systems. researchgate.net Another innovative approach involves the copper-mediated cleavage and annulation of larger porphyrin-like structures to generate pyrrole-containing polycyclic molecules. rsc.org These methods represent a shift towards greater efficiency and atom economy in the construction of complex fused pyrroles, enabling the synthesis of novel scaffolds that were previously difficult to access. nih.gov

Direct and Indirect Synthesis Approaches to the 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole Core

The this compound scaffold, a saturated bicyclic system, requires specific synthetic strategies that can control the stereochemistry and substitution pattern of the fused rings. Both direct and indirect methods have been explored to construct this core structure and its close analogues.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for synthesizing complex heterocyclic systems, including pyrrole-fused scaffolds. semanticscholar.orgbohrium.comrsc.org These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. bohrium.com

Several MCRs have been developed for the synthesis of polysubstituted pyrroles, which can serve as precursors to fused systems. orientjchem.orgorientjchem.org For instance, a four-component reaction utilizing Huisgen's 1,4-dipole has been reported for constructing pyrano-pyrazoles, showcasing the potential of MCRs in building fused heterocycles. orientjchem.orgorientjchem.org Niobium pentachloride (NbCl5) has been used as an effective Lewis acid catalyst in MCRs to synthesize 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles, demonstrating the applicability of this approach to related pyrrolopyrrole systems. scielo.br The ability to assemble complex fused structures in a single step makes MCRs a highly attractive strategy for accessing novel pyrrolopyrrole derivatives. bohrium.com

Table 1: Examples of Multicomponent Reactions in Fused Pyrrole Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct ScaffoldReference
Four-ComponentHydrazine, Isatin, DMAD, MalononitrileTriethylamine, Ethanol (B145695)Pyrano-pyrazoles orientjchem.org, orientjchem.org
Three-ComponentAromatic aldehyde, 1,3-dicarbonyl, Ammonium acetateIonic liquid, NaOHSubstituted Pyrroles orientjchem.org, orientjchem.org
Three-Component4-Aminocoumarins, Arylglyoxals, AnilinesKHSO4, TolueneFused Pyrroles semanticscholar.org
MulticomponentAnilines, Benzaldehydes, Ethyl acetoacetateNbCl5Dihydropyrrolo[3,2-b]pyrroles scielo.br

Intramolecular cyclization and cascade (or domino) reactions are highly efficient strategies for the synthesis of fused ring systems like saturated pyrrolopyrroles. These reactions involve a sequence of bond-forming events that proceed without the isolation of intermediates, often leading to the rapid construction of molecular complexity from simple precursors. researchgate.netresearchgate.net

A notable example involves a palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides, which can regioselectively generate bicyclic pyrrolo-fused structures such as pyrrolo[1,2-a]pyrazin-1-ones. researchgate.net Free-radical intramolecular cyclization has also been successfully employed to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov Furthermore, cascade reactions combining different reaction types, such as a [3+2] cycloaddition followed by a reduction and intramolecular lactamization, have been developed to rapidly access novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org These methods are particularly valuable for creating saturated and stereochemically complex fused systems. nih.govfao.org

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered rings and is a key strategy for synthesizing the pyrrolidine (B122466) core of the tetrahydropyrrolo[3,4-c]pyrrole system. wikipedia.org This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. nih.govrsc.org

Both intermolecular and intramolecular variants of this reaction have been utilized. An intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated in situ can lead to the formation of fused heterocyclic systems. researchgate.netnih.gov A prominent pathway involves the condensation of an α-amino acid ester with an aldehyde to generate an azomethine ylide, which then reacts with a dipolarophile like a maleimide. rsc.org This [3+2] cycloaddition forms a hexahydropyrrolo[3,4-c]pyrrole core. The reaction is often highly stereoselective, allowing for the control of the relative stereochemistry at the newly formed chiral centers. wikipedia.org This pathway is a cornerstone for the direct synthesis of the target scaffold and its derivatives.

Table 2: 1,3-Dipolar Cycloaddition in Pyrrolopyrrole Synthesis

Dipole PrecursorDipolarophileConditionsProduct CoreReference
α-Amino acid methyl ester + 2-NitrobenzaldehydeMaleimidesSequential reactionHexahydropyrrolo[3,4-c]pyrrole rsc.org
Imidazolinium ylides (from imidazolines)Alkene-containing bromomethyl ketonesDBU, THF, refluxHexahydropyrrolo[1,2,3-de]quinoxaline researchgate.net
α-IminoestersSulfonyl dipolarophilesMetal catalyst, then baseSubstituted Pyrroles nih.gov
Azomethine ylides (from aldehydes and amino acid esters)YnonesAgOAc catalystMulti-substituted Pyrroles rsc.org

The development of asymmetric catalytic methods is crucial for producing enantiomerically pure or enriched chiral compounds, which is of paramount importance in medicinal chemistry. For tetrahydropyrrolo fused systems, which often contain multiple stereocenters, enantioselective synthesis is a significant challenge.

Organocatalysis and metal-based catalysis have been explored to achieve this goal. For example, the design of axially chiral aryl-pyrroloindoles has been accomplished via an organocatalytic asymmetric (2+3) cyclization strategy. nih.gov Chiral metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts for asymmetric reactions, offering high enantioselectivity due to their well-defined chiral environments. researchgate.netrsc.org While specific applications directly targeting the this compound core are still developing, methodologies used for related chiral scaffolds provide a clear blueprint. For instance, chiral BINOL-derived catalysts have been successfully used in the asymmetric allylboration of ketones and allylation of imines, demonstrating the potential for creating chiral quaternary centers found in complex fused systems. researchgate.net These approaches pave the way for the enantioselective synthesis of chiral tetrahydropyrrolo[3,4-c]pyrrole analogues.

Intramolecular Cyclization and Cascade Reactions Leading to Saturated Pyrrolopyrroles

Electrophilic Cyclizations in Pyrrole Derivative Formation

Electrophilic cyclization is a powerful strategy for constructing fused ring systems, wherein an intramolecular electrophilic attack on the electron-rich pyrrole ring leads to the formation of a new ring. The reactivity of the pyrrole ring towards electrophiles at the C-2 or C-3 positions is exploited in these transformations. researchgate.net Various electrophiles can be employed to initiate the cyclization cascade, leading to diverse heterocyclic frameworks.

One common approach involves the use of halogens, such as iodine, to activate a tethered functional group, like an alkyne, for intramolecular cyclization. For instance, N-alkyne-substituted pyrrole carboxylate derivatives can be treated with iodine, leading to an electrophilic iodocyclization. beilstein-journals.org This process typically proceeds via a 5-endo-dig or 6-exo-dig pathway, depending on the substitution pattern and reaction conditions, to yield iodine-substituted fused heterocycles. beilstein-journals.orgacs.org These iodo-substituted products are valuable intermediates that can be further diversified using palladium-catalyzed cross-coupling reactions. acs.org

Acid-catalyzed cyclizations represent another major facet of this methodology. Strong acids can promote the formation of a cationic intermediate which then attacks the pyrrole ring. This has been used to build a fused benzene (B151609) ring onto an existing pyrrole structure. researchgate.net The choice of catalyst and reaction conditions is critical to control the regioselectivity of the cyclization, directing the bond formation to the desired position on the pyrrole nucleus.

The formation of the this compound core via electrophilic cyclization would typically involve a pyrrole precursor bearing a side chain at the C-3 position containing a nucleophilic nitrogen and an electrophilic center. Activation of the electrophilic center would initiate an intramolecular attack by the pyrrole ring, followed by a subsequent cyclization of the nitrogen nucleophile to form the bicyclic system.

Table 1: Examples of Electrophilic Cyclization Strategies for Pyrrole Derivatives

Strategy Electrophile/Catalyst Precursor Type Product Type Ref.
Halocyclization Iodine (I₂) N-alkyne-substituted pyrrole esters Iodine-substituted pyrrolo-oxazinones beilstein-journals.org
Acid-Catalyzed Rearrangement Trifluoroacetic Acid (TFA) 1,4-di(pyrrol-2-yl)but-2-yne Fused aryl-pyrroles (Indoles) researchgate.net
Site-Selective Cyclization Silver/Iodine Pyranoquinolines Pyrrolo[1,2-a]quinolines acs.org
Nitro-reductive Cyclization Strategies

Nitro-reductive cyclization is an elegant and increasingly utilized strategy for the synthesis of nitrogen-containing heterocycles. This method involves the chemical reduction of a nitro group to an amine, which then participates in a spontaneous or catalyzed intramolecular cyclization to form a new ring. The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group to facilitate initial bond-forming reactions and as a masked amino group for the final cyclization step. nih.govchemrxiv.org

This strategy is particularly effective for constructing fused pyrrole systems. A common pathway involves a tandem reaction sequence, such as a nitro-Michael addition followed by a reductive cyclization cascade. chemrxiv.orgbohrium.com For example, a precursor containing both a nitro group and an ester or nitrile moiety can be selectively reduced. The resulting amine then attacks the ester or nitrile intramolecularly to form a lactam, completing the second ring of the fused system. chemrxiv.org Ferrous sulfate (B86663) or metal catalysts like palladium on carbon are often used for the selective reduction of the nitro group in the presence of other reducible functional groups. chemrxiv.org

A notable advancement in this area is the use of biomass-derived reagents as reductants, aligning the methodology with green chemistry principles. nih.gov For instance, glucose has been successfully employed in a one-pot, multicomponent reaction to mediate the nitro-reductive cyclization for the synthesis of pyrrole-fused heterocycles like pyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.gov This approach is lauded for its operational simplicity and enhanced safety, especially during scale-up operations. nih.gov

For the synthesis of the this compound skeleton, this strategy would involve a 3-substituted pyrrole carrying a side chain with a terminal nitro group. Reduction of the nitro group to an amine would be followed by an intramolecular reaction with an electrophilic center on the pyrrole ring or an adjacent substituent to forge the second five-membered ring.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis, as the specific arrangement of atoms and functional groups dictates the biological activity and material properties of a molecule. In the context of this compound synthesis, regioselectivity pertains to the controlled formation of bonds at specific positions of the pyrrole ring, while stereoselectivity involves controlling the three-dimensional orientation of substituents, particularly at the newly formed stereocenters in the saturated ring.

Regioselectivity: The inherent reactivity of the pyrrole ring favors electrophilic substitution at the C-2 and C-5 positions. Therefore, achieving substitution at the C-3 and C-4 positions, which is necessary for the [3,4-c] fusion pattern, often requires specific strategies. This can involve using protecting groups to block the more reactive positions or employing directing groups that steer incoming reagents to the desired location. The synthesis of specifically substituted precursors, such as 2,3,4-tribromopyrrole versus 2,3,5-tribromopyrrole, demonstrates that regiocontrol in the functionalization of the pyrrole ring is achievable. nih.gov Multicomponent reactions can also provide high regioselectivity in the one-pot construction of polysubstituted pyrroles. scielo.br

Stereoselectivity: The formation of the saturated second ring in the this compound system can generate multiple stereocenters. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. Cycloaddition reactions are a powerful tool for achieving high levels of stereocontrol. For example, the [3+2] cycloaddition of in situ generated nitrile oxides to Δ¹-pyrrolines has been shown to produce tetrahydropyrrolo-fused systems with excellent diastereoselectivity. researchgate.net Similarly, organocatalyzed cascade reactions have been developed for the diastereoselective construction of complex spiro-pyrrolidinyl frameworks, highlighting the potential for precise control over stereochemistry. chemrxiv.orgbohrium.com The choice of catalyst, solvent, and reaction temperature are critical factors in dictating the stereochemical outcome of these transformations.

Green Chemistry Principles in the Synthesis of Pyrrolo[3,4-c]pyrrole (B14788784) Systems

The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. conicet.gov.ar The synthesis of pyrrole derivatives, including the pyrrolo[3,4-c]pyrrole framework, has benefited significantly from the application of these principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. lucp.netsemanticscholar.org

Key green approaches in pyrrole synthesis include:

Use of Benign Solvents: Replacing toxic and volatile organic solvents with environmentally friendly alternatives like water or ethanol is a primary goal. lucp.netsemanticscholar.org Water, in particular, has been used as a solvent for multicomponent reactions to synthesize pyrrole derivatives, often without the need for a catalyst. semanticscholar.org

Catalyst Innovation: The development of heterogeneous and reusable catalysts, such as nanoparticles or catalysts supported on materials like activated carbon or xanthan gum, simplifies product purification and reduces waste. semanticscholar.orgdtu.dknih.gov Niobium pentachloride (NbCl₅) has been used as a low-cost and effective Lewis acid catalyst in multicomponent reactions to afford pyrrolo[3,2-b]pyrrole (B15495793) derivatives in high yields and short reaction times. scielo.brscielo.br

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to dramatically reduce reaction times from hours or days to minutes, leading to significant energy savings and often improved yields. researchgate.net

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product, maximizing the incorporation of starting material atoms into the final structure. semanticscholar.org

Renewable Feedstocks: Employing reagents derived from renewable sources, such as glucose for nitro-group reduction, represents a significant step towards sustainability. nih.govlucp.net This approach not only uses a "green" reagent but also enhances the safety of the chemical process. nih.gov

These principles can be directly applied to the synthesis of this compound systems to create more efficient, cost-effective, and environmentally responsible manufacturing routes.

Table 2: Application of Green Chemistry Principles in Pyrrole Synthesis

Principle Methodology Example Benefit Ref.
Benign Solvents Multicomponent reaction in water Synthesis of indolyl pyrroles Avoids volatile organic compounds (VOCs) semanticscholar.org
Renewable Reagents Glucose-mediated reduction Nitro-reductive cyclization Uses biomass-derived, non-toxic reagent nih.gov
Alternative Energy Ultrasound irradiation Three-component, one-pot cyclocondensation Reduced reaction times, lower energy cost researchgate.net
Efficient Catalysis Niobium pentachloride (NbCl₅) Multicomponent reaction for pyrrolo[3,2-b]pyrroles High yields, short reaction times, low cost scielo.brscielo.br

Spectroscopic and Advanced Structural Elucidation of 1,2,3,5 Tetrahydropyrrolo 3,4 C Pyrrole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole derivatives, offering detailed insights into the molecular framework.

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the proton and carbon environments within the this compound scaffold. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.

For instance, in a series of N,N'-dialkyl derivatives of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, a related but distinct system, the proton signals are well-resolved, allowing for unambiguous assignment. nih.gov Similarly, for highly substituted pyrrole (B145914) derivatives, the chemical shifts of the pyrrole ring protons and the attached substituents are clearly identifiable. researchgate.net

A representative dataset for a substituted octahydropyrrolo[3,4-c]pyrrole (B1259266) derivative, which is a fully saturated analog, provides insight into the expected chemical shifts in a non-aromatic version of the core structure. In (1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate, the protons on the saturated core appear at distinct chemical shifts, with observable coupling constants that help define their spatial relationships. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Octahydropyrrolo[3,4-c]pyrrole Derivative researchgate.net

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
4-H4.27 (d, J = 7.3 Hz)71.9
3-H3.60 (dd, J = 8.0, 7.4 Hz)51.6
2-H3.49 (d, J = 8.0 Hz)59.0
OCH₃3.67 (s)51.8
NCH₃2.71 (s)24.6
C=O-176.0, 175.1, 170.4
Aromatic C7.15-7.51 (m)126.5-144.9

Data for (1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate in DMSO-d₆.

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity of the aliphatic protons within the tetrahydropyrrole rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. This is particularly useful for assigning the carbon signals of the methylene (B1212753) groups in the bicyclic core.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula. For example, the HRMS data for (1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate was reported as calculated for C₂₁H₂₁N₂O₄ [M+H]⁺ 365.1501 and found to be 365.1500, confirming its elemental composition. researchgate.net

Table 2: Representative HRMS Data for a Substituted Octahydropyrrolo[3,4-c]pyrrole Derivative researchgate.net

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
(1R)-Methyl 5-methyl-4,6-dioxo-3,3-diphenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylateC₂₁H₂₁N₂O₄365.1501365.1500

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about connectivity and the local environment of atoms, X-ray crystallography offers an unparalleled and definitive determination of the three-dimensional structure of a molecule in the solid state.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of the chiral centers. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsional angles, can be determined.

For instance, the crystal structure of N-(1-acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide, a related fused heterocyclic system, was determined by X-ray diffraction. nih.gov The analysis revealed that the fused pyrrole-pyrazole ring system is nearly planar, and it provided detailed information on the bond lengths and angles within the molecule. nih.gov The crystal packing was shown to be stabilized by intermolecular hydrogen bonds. nih.gov Such detailed structural information is critical for understanding the molecule's shape and how it interacts with its environment.

Table 3: Selected Crystallographic Data for a Related Fused Pyrrole Derivative nih.gov

Parameter Value
Compound N-(1-acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide
Molecular Formula C₂₁H₁₈N₄O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.32163 (11)
b (Å) 21.1878 (5)
c (Å) 16.4585 (3)
β (°) 96.9378 (17)
Volume (ų) 1842.16 (7)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of heterocyclic compounds like this compound. By probing the vibrational modes of molecular bonds, these methods provide detailed information about the presence of specific functional groups, the nature of the chemical bonding within the bicyclic core, and subtle conformational features of the fused ring system. While comprehensive spectral data for this compound itself is not extensively published, a detailed analysis can be constructed from the well-established vibrational characteristics of its constituent pyrrolidine (B122466) and pyrrole moieties. researchgate.netnih.gov

Functional Group Identification

The primary application of IR and Raman spectroscopy in this context is the identification of the key functional groups that define the this compound structure. The expected vibrational frequencies for these groups are summarized in the table below.

N-H Stretching: The secondary amine (N-H) groups of the pyrrolidine rings are expected to produce a distinct absorption band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. nih.govnih.gov The precise position and shape of this band can be influenced by hydrogen bonding, which may occur in the solid state or in concentrated solutions.

C-H Stretching: The spectrum will feature contributions from both the sp²-hybridized C-H bonds of the pyrrole-like portion of the ring and the sp³-hybridized C-H bonds of the saturated pyrrolidine portion. Aliphatic C-H stretching vibrations from the CH₂ groups are typically observed in the 2850-2960 cm⁻¹ region. researchgate.net Aromatic or quasi-aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, generally above 3000 cm⁻¹.

CH₂ Bending Vibrations: The saturated portion of the bicyclic system will exhibit characteristic CH₂ bending vibrations. The scissoring mode is anticipated around 1450-1475 cm⁻¹, while wagging and twisting modes appear at lower frequencies. researchgate.net

Ring and C-N Vibrations: The fingerprint region of the spectrum (below 1600 cm⁻¹) contains a wealth of structural information. C-N stretching vibrations, crucial for identifying the heterocyclic framework, typically appear in the 1250-1350 cm⁻¹ range. researchgate.net The spectrum is further complicated by various C-C stretching and ring deformation modes. These coupled vibrations are highly characteristic of the fused ring system. For instance, studies on various pyrrole derivatives show significant ring stretching and C=C stretching vibrations between 1300 cm⁻¹ and 1600 cm⁻¹. nih.govresearchgate.net

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on data from related pyrrole and pyrrolidine compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Type
N-H StretchingSecondary Amine3300 - 3500IR, Raman
C-H Stretching (sp³)-CH₂-2850 - 2960IR, Raman
C-H Stretching (sp²)=C-H3000 - 3100IR, Raman
CH₂ Scissoring-CH₂-1450 - 1475IR
Ring StretchingPyrrole Ring1300 - 1600IR, Raman
C-N StretchingC-N1250 - 1350IR, Raman

Conformational Insights

Detailed conformational analysis often relies on computational methods, such as Density Functional Theory (DFT), to predict the vibrational spectra for different stable conformers. nih.gov By comparing the calculated spectra with experimental IR and Raman data, it is possible to deduce the predominant conformation in a given state (solid, liquid, or solution). Discrepancies or additional bands in the experimental spectrum compared to the calculated spectrum of a single conformer can indicate the co-existence of multiple conformers at room temperature. rsc.org The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially useful for observing the whole-molecule vibrations and torsional modes that are most indicative of conformational state.

Chemical Reactivity and Derivatization Strategies for the 1,2,3,5 Tetrahydropyrrolo 3,4 C Pyrrole Scaffold

Functionalization at Nitrogen Centers

The secondary amine groups are the most reactive sites on the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold, readily participating in a variety of nucleophilic reactions. This allows for the straightforward introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. Common derivatization strategies include N-arylation, N-acylation, and the formation of thiourea derivatives.

N-Arylation: The scaffold can be functionalized with aromatic and heteroaromatic rings. A common method involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting the parent diamine with 2-fluoropyridine under SNAr conditions effectively yields the N-pyridinyl derivative. nih.gov This initial mono-arylation creates an asymmetrical molecule, allowing for subsequent, distinct modifications at the second nitrogen atom. nih.gov

N-Acylation: The nitrogen centers can be readily acylated to form amides using standard coupling methods. Reaction with various acylating agents such as acid chlorides or carboxylic acids in the presence of coupling agents (e.g., O-benzotriazo-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) provides the corresponding N-acyl derivatives. nih.govgoogle.com This strategy has been employed to explore the structure-activity relationships (SAR) of mGlu1 negative allosteric modulators, where a variety of amide groups were introduced. nih.gov

Thiourea Formation: The nucleophilic nitrogens can also react with isothiocyanates to form N-acylthiourea derivatives. For instance, treatment of the scaffold with benzoyl isothiocyanate in a suitable solvent yields the corresponding N-benzoylthiourea product. researchgate.netsemanticscholar.org These thiourea intermediates can then be used in subsequent reactions to build more complex heterocyclic systems, such as thiazoles, attached to the core scaffold. researchgate.net

Table 1: Examples of N-Functionalization Reactions
Reaction TypeReagentsConditionsProduct TypeReference
N-Arylation (SNAr)2-FluoropyridineBase (e.g., K2CO3), Solvent (e.g., DMSO)N-(pyridin-2-yl) derivative nih.gov
N-Acylation (Amide Coupling)1-Adamantylcarbonyl chloride, TriethylamineSolvent (e.g., CH2Cl2)N-(1-adamantylcarbonyl) derivative nih.gov
N-Acylation (Amide Coupling)Carboxylic acid, Coupling Agent (e.g., HBTU), Base (e.g., DIPEA)Solvent (e.g., DMF)N-Acyl derivative mdpi.com
Thiourea FormationBenzoyl isothiocyanateSubcritical water, 130 °CN-Benzoylthiourea derivative researchgate.netsemanticscholar.org

Substitution and Modification at Carbon Atoms within the Fused Ring System

Direct functionalization of the C-H bonds on the saturated carbon backbone of the octahydropyrrolo[3,4-c]pyrrole scaffold is more challenging than N-functionalization due to the lower reactivity of sp³ C-H bonds. However, modern synthetic methods offer plausible strategies for such modifications, drawing inspiration from reactions developed for other saturated cyclic amines and carbocycles.

Analogous C-H Functionalization Strategies:

Photochemical Methods: One potential approach is inspired by the Norrish–Yang Type II reaction. For other saturated azacycles, precursor α-ketoamides have been shown to undergo photochemical cyclization to form α-hydroxy-β-lactams, effectively functionalizing the C-H bond alpha to the nitrogen. nih.gov This type of transformation could potentially be adapted to install functional groups on the carbon skeleton of the octahydropyrrolo[3,4-c]pyrrole core.

Directed C-H Activation: A powerful strategy for C-H functionalization involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond. scripps.edu In the context of the octahydropyrrolo[3,4-c]pyrrole scaffold, one nitrogen atom could be derivatized with a suitable directing group (e.g., a pyridine or an amide). This would allow a catalyst, typically based on palladium or rhodium, to coordinate and selectively activate a nearby C-H bond on the carbocyclic framework, enabling the introduction of aryl, alkyl, or other functional groups. nih.gov While this has not been specifically reported for the parent scaffold, it is a well-established principle for modifying complex molecules. scripps.edunih.gov This approach offers a pathway to novel derivatives that are inaccessible through traditional methods.

Regioselective and Stereoselective Derivatizations

Controlling the regioselectivity and stereoselectivity of derivatization is critical due to the scaffold's three-dimensional structure and the presence of two nitrogen atoms.

Regioselectivity: The unsubstituted octahydropyrrolo[3,4-c]pyrrole is a symmetrical (C2h or Cs depending on the isomer) molecule. Therefore, the primary regiochemical challenge lies in achieving selective mono-functionalization versus di-functionalization at the two equivalent nitrogen centers. This is typically controlled by adjusting the stoichiometry of the reagents. Once the scaffold is mono-substituted, the two nitrogen atoms become chemically distinct, allowing for the selective introduction of a different functional group at the second nitrogen. This strategy is frequently used to create heterobifunctional ligands. nih.gov

Stereoselectivity: The fusion of the two five-membered rings can result in two primary diastereomers: cis and trans. The cis-fused isomer is generally the more thermodynamically stable and is the form most commonly used in synthesis. researchgate.net The synthesis of the strained trans-fused isomer has also been reported and is of significant interest as it is found in several complex marine alkaloids like palau'amine. nih.gov Derivatization reactions on the chiral cis-scaffold typically proceed with the retention of the ring fusion stereochemistry. When new stereocenters are created on the substituents, control of diastereoselectivity becomes important. The rigid bicyclic nature of the scaffold can influence the stereochemical outcome of reactions on appended side chains. The stereochemistry of final products is often confirmed by techniques such as single-crystal X-ray diffraction. researchgate.net

Reaction Mechanisms of Derivatization Reactions

The derivatization reactions of the octahydropyrrolo[3,4-c]pyrrole scaffold proceed through well-established mechanistic pathways common in amine chemistry.

Nucleophilic Acyl Substitution: The N-acylation to form amides is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of a secondary amine nitrogen atom on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or an activated carboxylic acid). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product.

Nucleophilic Aromatic Substitution (SNAr): N-arylation with activated heteroaryl halides, such as 2-fluoropyridine, occurs via the SNAr mechanism. The reaction proceeds in two main steps. First, the nucleophilic nitrogen of the scaffold attacks the electron-deficient carbon atom of the pyridine ring that bears the fluorine leaving group. This addition step forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the highly electronegative fluoride ion, resulting in the final N-arylated product.

Nucleophilic Addition to Isothiocyanates: The formation of thiourea derivatives involves the nucleophilic addition of the amine to the central carbon of the isothiocyanate group (-N=C=S). The nitrogen lone pair attacks the electrophilic carbon atom, pushing electron density onto the sulfur atom. A subsequent proton transfer from the nitrogen to the sulfur or another base completes the reaction, yielding the thiourea linkage.

Directed C-H Activation (Plausible Mechanism): A plausible mechanism for a palladium-catalyzed directed C-H functionalization would begin with the coordination of the palladium catalyst to a directing group previously installed on one of the scaffold's nitrogen atoms. nih.gov This is followed by an intramolecular C-H activation step, where the palladium inserts into a specific C-H bond to form a five- or six-membered palladacycle intermediate. This cyclometalated species can then react with various partners. For example, oxidative addition of an aryl halide followed by reductive elimination would result in C-C bond formation, functionalizing the carbon backbone of the scaffold. nih.gov

Advanced Research Applications of 1,2,3,5 Tetrahydropyrrolo 3,4 C Pyrrole Derivatives in Interdisciplinary Fields

Applications in Materials Science and Organic Electronics

Derivatives of the pyrrolo[3,4-c]pyrrole (B14788784) core have demonstrated significant potential in the development of novel organic materials with tailored electronic and optical properties.

The incorporation of pyrrole-based structures into liquid crystalline systems has been an area of active research. For instance, the synthesis and characterization of pyrrole-based monomers substituted at the N-position with a 4-cyanobiphenyl (B145940) mesogenic group, separated by an alkyl chain, have been reported. rsc.org These monomers have been oxidatively polymerized to create soluble and fusible liquid crystalline polypyrroles, demonstrating the potential of the pyrrole (B145914) moiety to form ordered, anisotropic materials. rsc.org

Pyrrolo[3,4-c]pyrrole-1,4-dione, also known as diketopyrrolopyrrole (DPP), is a key electron-withdrawing building block for creating donor-acceptor polymers used in organic electronics. rsc.org A copolymer, PDBFBT, was synthesized using a DPP-furan building block and a 2,2'-bithiophene (B32781) unit. rsc.org This polymer, despite having less crystalline and more disordered chain orientation in its thin films, exhibited high hole mobility, reaching up to 1.54 cm²/V·s in organic thin film transistors. rsc.org

In a related area, pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) has been used to construct copolymers with a quaterthiophene unit. rsc.org These polymers displayed relatively high lowest unoccupied molecular orbital (LUMO) levels of approximately -3.5 eV and showed promising p-channel charge transport with hole mobility up to 0.013 cm²/V·s in organic thin film transistors. rsc.org

Furthermore, the synthesis of small molecules with an A2-D-A1-D-A2 structure, where thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) acts as the central acceptor (A1), has been reported for use in organic thin-film transistors (OTFTs). squarespace.com A rhodanine-derived material from this synthesis showed an electron field-effect mobility of 0.011 cm²/V·s. squarespace.com

Table 1: Performance of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole Derivatives in Organic Thin Film Transistors

Polymer/MoleculeDonor UnitAcceptor UnitHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)
PDBFBT2,2'-bithiophene3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dioneUp to 1.54Not Reported
1,3-DPP copolymerQuaterthiophenePyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dioneUp to 0.013Not Reported
Rhodanine-derived A2-D-A1-D-A2ThiopheneThieno[3,4-c]pyrrole-4,6-dione and RhodanineNot Reported0.011

The pyrrolo[3,2-b]pyrrole (B15495793) scaffold has been utilized as the central core for electron donor materials in solution-processed organic solar cells. nih.gov A series of small molecules with an acceptor-donor-acceptor (A-D-A) architecture based on tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized. nih.gov These molecules demonstrated high thermal stability and appropriate HOMO-LUMO energy levels for use as electron-donor materials in bulk heterojunction organic solar cells, which achieved an open-circuit voltage of 0.99 V. nih.gov

Role as Privileged Scaffolds and Building Blocks in Chemical Synthesis

The pyrrolo[3,4-c]pyrrole core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. researchgate.netscilit.com

The versatility of the pyrrolo[3,4-c]pyrrole scaffold allows for its use in the synthesis of more complex, fused heterocyclic systems. For example, an efficient method has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta rsc.orgnih.govpyrrolo[2,3-b]pyridines through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines. nih.gov Additionally, a novel synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3 + 2] cycloaddition of azomethine ylides with maleimides, followed by an intramolecular lactamization. rsc.org

The pyrrole ring is a key component in numerous FDA-approved drugs and is extensively explored in drug discovery programs for various therapeutic areas. nih.govnih.gov The 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrazole framework has been used to design and synthesize ligands for the sigma-1 receptor (S1R). nih.gov One such compound, containing a benzyl (B1604629) group and an amide substituent, showed a notable S1R affinity (Ki = 75 nM) and a safer cardiovascular profile compared to other known S1R ligands. nih.gov

Furthermore, the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been successfully used as a replacement for a piperazine (B1678402) ring in the development of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu₁). nih.gov This highlights the utility of this scaffold in creating drug-like small molecules for central nervous system targets. nih.gov

Derivatives of pyrrolo[3,4-c]pyridine have also been investigated for their potential as antiviral agents, specifically as inhibitors of HIV-1 integrase. nih.gov In the realm of anticancer research, pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives have demonstrated significant inhibitory activity against anaplastic lymphoma kinase (ALK). nih.gov

Table 2: Bioactive Compounds Based on the Pyrrolo[3,4-c]pyrrole Scaffold

Compound ClassTargetTherapeutic AreaKey Findings
Tetrahydropyrrolo[3,4-c]pyrazole derivativesSigma-1 Receptor (S1R)NeurologyCompound 19 (AD417) showed Ki = 75 nM for S1R with a safer cardiotoxicity profile. nih.gov
Octahydropyrrolo[3,4-c]pyrrolesmGlu₁ ReceptorCentral Nervous System DisordersServed as an effective isosteric replacement for piperazine, leading to potent and selective NAMs. nih.gov
Pyrrolo[3,4-c]pyridine derivativesHIV-1 IntegraseAntiviralInvestigated as potential second-generation inhibitors to combat drug resistance. nih.gov
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivativesAnaplastic Lymphoma Kinase (ALK)AnticancerExhibited excellent in vitro ALK inhibitory activities with IC₅₀ values in the nanomolar range. nih.gov

Synthesis of Bioactive Analogues and Pharmacophore Development

Sigma-1 Receptor Ligand Design

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Consequently, the design of selective S1R ligands is a major focus of contemporary medicinal chemistry. Researchers have successfully utilized the tetrahydropyrrolo[3,4-c]pyrazole scaffold, a related isostere of the this compound core, to develop potent and selective S1R ligands. nih.govresearchgate.net

A notable study detailed the synthesis of a series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds. nih.govresearchgate.net Through systematic structural modifications and radioligand binding assays, a lead compound, designated as compound 19 (AD417), was identified. This compound, featuring a benzyl group and an amide substituent, exhibited a significant binding affinity for the S1R with a Kᵢ value of 75 nM and a 6-fold selectivity over the sigma-2 receptor (S2R). nih.govresearchgate.net

Key to the enhanced receptor interaction was the modification of the pyrrolidine (B122466) nitrogen. It is believed that the protonated form of this nitrogen atom interacts with the glutamic acid residue at position 172 (Glu172) within the S1R binding site. nih.govresearchgate.net Furthermore, a critical aspect of S1R ligand development is mitigating off-target effects, particularly the inhibition of the hERG potassium ion channel, which can lead to cardiotoxicity. Compound 19 demonstrated a favorable safety profile with a hERG IC₅₀ of 5.8 μM, a value significantly higher than that of established hERG inhibitors like verapamil (B1683045) and haloperidol. nih.govresearchgate.net This research underscores the potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold in creating safer and more effective S1R-targeted therapies. nih.govresearchgate.net

Table 1: Sigma-1 Receptor Ligand Binding Affinity and hERG Inhibition

CompoundS1R Kᵢ (nM)Selectivity (S1R/S2R)hERG IC₅₀ (µM)
19 (AD417) 756-fold5.8
Verapamil Not ApplicableNot Applicable0.41
Haloperidol Not ApplicableNot Applicable0.16
Kinase Inhibitor Scaffolds

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) core, a close structural relative of this compound, has proven to be a valuable scaffold for the development of potent kinase inhibitors. nih.gov

One line of research focused on the optimization of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives for the inhibition of Aurora kinases, which are key regulators of cell division. nih.gov This effort led to the identification of compound 9d, a potent inhibitor of Aurora kinases that also demonstrated low nanomolar potency against other kinase targets relevant to cancer therapy. nih.gov The compound exhibited high antiproliferative activity across various cancer cell lines and possessed favorable pharmacokinetic properties, ultimately leading to its selection for further preclinical development. nih.gov

In another study, two series of 3-aminopyrazole (B16455) compounds, including 24 derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, were synthesized and evaluated for their anti-proliferative effects on several tumor cell lines. nih.gov Molecular docking studies revealed that these novel compounds likely share a similar mode of interaction with Aurora-A kinase as a known inhibitor, PHA739358. nih.gov

Table 2: Kinase Inhibition Profile of Selected 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

CompoundTarget Kinase(s)Key Findings
9d Aurora kinasesPotent inhibitor with broad anti-cancer activity and favorable pharmacokinetics. nih.gov
3-aminopyrazole series Aurora-A kinaseShowed anti-proliferative activity in tumor cell lines. nih.gov
N-Mannich Base Derivatives in Research

N-Mannich bases derived from the pyrrolo[3,4-c]pyrrole scaffold have been investigated for their potential as anti-inflammatory agents. nih.govresearchgate.netnih.gov These compounds have shown promise as potent and preferential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govresearchgate.netnih.gov

A study focused on six promising N-Mannich base derivatives of pyrrolo[3,4-c]pyrrole, which demonstrated a better COX-2/COX-1 inhibitory ratio than the established non-steroidal anti-inflammatory drug (NSAID), meloxicam. nih.govresearchgate.netnih.gov Recognizing the therapeutic advantages of dual COX-lipoxygenase (LOX) inhibition, the researchers also investigated the 15-LOX inhibitory activity of these molecules. nih.govnih.gov The study further explored their antioxidant effects and their interactions with artificial cell membrane models and major plasma proteins like human serum albumin and alpha-1-acid glycoprotein. nih.govresearchgate.netnih.gov The findings suggest that these pyrrolo[3,4-c]pyrrole derivatives are promising anti-inflammatory and antioxidant agents with potentially good membrane permeability. nih.govresearchgate.netnih.gov

Table 3: Biological Activities of N-Mannich Base Derivatives of Pyrrolo[3,4-c]pyrrole

Derivative ClassPrimary TargetAdditional ActivitiesKey Properties
N-Mannich Bases COX-215-LOX inhibition, antioxidant effectsPreferential COX-2 inhibition, good membrane permeability. nih.govresearchgate.netnih.gov
Hydroxamic Acid Derivatives as Scaffold

Hydroxamic acid derivatives are a well-known class of compounds that can inhibit histone deacetylases (HDACs), enzymes that are crucial for the regulation of gene expression. Based on the structural pharmacophore of the approved HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid), a series of novel pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives were synthesized and evaluated as potential anti-cancer agents. scielo.org.mxscielo.org.mx

The synthesis involved a multi-step process, starting with a cycloaddition reaction to form the pyrrolo[3,4-c]pyrrole core, followed by saponification and a peptide coupling reaction to introduce the hydroxamic acid moiety. scielo.org.mxscielo.org.mx The resulting compounds, 9a-c, were then subjected to computational and biological evaluation. scielo.org.mxscielo.org.mx

Molecular docking studies were performed to assess the binding of these new derivatives to various HDAC isoforms (HDAC2, HDAC4, HDAC6, HDAC7, and HDAC8). scielo.org.mxscielo.org.mx The computational analysis, supported by density functional theory (DFT) calculations, indicated that derivative 9c had the most favorable energetic coupling with the biological targets. scielo.org.mxscielo.org.mx Biological assays confirmed these findings, showing that compound 9c exhibited significant anti-proliferative activity in breast cancer cell lines and was more effective than the reference drug, Vorinostat, in inducing histone H3 acetylation and DNA damage. scielo.org.mx

Table 4: Binding Energies of Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives with HDAC Isoforms

CompoundHDAC2 (kcal/mol)HDAC4 (kcal/mol)HDAC6 (kcal/mol)HDAC7 (kcal/mol)HDAC8 (kcal/mol)Average Binding Energy (kcal/mol)
SAHA (Vorinostat) -5.99-6.64-6.74-6.95-6.13-6.49
9a -6.21-6.78-6.89-7.21-6.29-6.68
9b -6.45-7.11-7.23-7.43-6.55-6.95
9c -6.98-7.54-7.66-7.99-7.11-7.46
**Data adapted from in silico analysis. scielo.org.mx
Research into Anti-inflammatory and Antioxidant Scaffolds

The pyrrole ring system is a fundamental component of many biologically active compounds and serves as a versatile scaffold in the development of new therapeutic agents. nih.gov Derivatives of pyrrolo[3,4-c]pyrrole have been specifically investigated for their anti-inflammatory and antioxidant properties. nih.govnih.govnih.gov

One study described the synthesis of N-substituted 3,4-pyrroledicarboximides through a one-pot, three-component condensation reaction. nih.gov These compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that all tested compounds inhibited the activity of both COX isoforms. nih.gov

Further research into N-Mannich base derivatives of pyrrolo[3,4-c]pyrrole highlighted their potential as potent and preferential COX-2 inhibitors with a favorable selectivity ratio compared to meloxicam. nih.govnih.gov In addition to their anti-inflammatory properties, these derivatives were also shown to possess antioxidant effects. nih.govnih.gov Computational studies were employed to understand their pharmacokinetic properties, suggesting good membrane permeability. nih.govnih.gov The development of compounds with dual COX and LOX inhibitory activity is a significant area of research for creating more effective anti-inflammatory treatments. nih.govnih.gov

Q & A

Q. What are the foundational synthetic routes for 1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole derivatives?

A common method involves Grignard reagent addition to precursor compounds in anhydrous THF under controlled temperatures (0°C to room temperature). For example, substituted derivatives are synthesized by reacting a pyrrolo-pyrrole core with Grignard reagents (3 eq.), followed by quenching with water, NaOH wash, ether extraction, and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) . Yield optimization requires stoichiometric control and inert conditions to avoid side reactions.

Q. How is structural characterization performed for these compounds?

Key techniques include:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., aromatic protons in 3,6-diphenyl derivatives resonate at δ 7.2–7.8 ppm) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios to confirm purity (e.g., ±0.3% deviation acceptable) .
  • Melting point determination : Used to assess crystallinity and purity (e.g., derivatives with bulky substituents exhibit higher melting points due to reduced molecular motion) .

Q. What solvents and conditions influence solubility of pyrrolo[3,4-c]pyrrole derivatives?

Solubility correlates with substituent polarity. For instance, 3,6-diphenyl derivatives with alkyl chains (e.g., ethyl or pentyl) show improved solubility in non-polar solvents (hexane, ether), while hydroxyl or carbonyl groups enhance solubility in polar solvents (ethanol, DMSO). Systematic studies using gradient solvent systems can identify optimal recrystallization conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for complex substituents (e.g., aryl or heteroaryl groups)?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl boronic acids, achieving yields up to 76% under reflux (105°C, toluene/EtOH) .
  • Temperature control : Low-temperature (-78°C) lithiation reduces side reactions in halogenated intermediates .
  • Purification : Use preparative HPLC for polar derivatives resistant to column chromatography .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

  • DFT modeling : Compare calculated NMR chemical shifts (e.g., B3LYP/6-31G* level) with experimental data to identify misassigned peaks .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirming the rel-configuration in octahydro derivatives) .

Q. What strategies improve solubility for biological testing without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains to enhance aqueous solubility.
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) for better membrane permeability, followed by enzymatic cleavage in vivo .

Q. How to design structure-activity relationship (SAR) studies for photophysical applications?

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CN) or donating (-OCH₃, -CH₃) groups to modulate HOMO-LUMO gaps.
  • Fluorescence assays : Measure quantum yields in solvents of varying polarity to assess intramolecular charge transfer (ICT) effects .

Q. What computational methods predict reactivity in multicomponent reactions?

  • Molecular docking : Simulate transition states to identify favorable reaction pathways (e.g., cycloadditions).
  • Machine learning : Train models on historical reaction data (e.g., solvent, temperature, catalyst) to predict optimal conditions for new derivatives .

Methodological Notes

  • Contradictory data : Discrepancies in melting points or NMR shifts between studies may arise from polymorphic forms or residual solvents. Always report drying protocols (e.g., vacuum drying at 40°C for 24 hours) .
  • Safety : Handle Grignard reagents under strict anhydrous conditions to prevent exothermic decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.